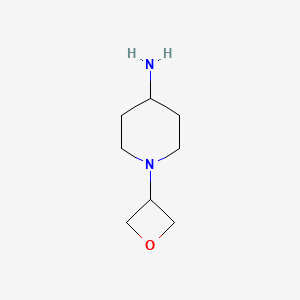

1-(Oxetan-3-YL)piperidin-4-amine

Description

BenchChem offers high-quality 1-(Oxetan-3-YL)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxetan-3-YL)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCUELCIENIDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303665 | |

| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228948-07-9 | |

| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Oxetanyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Oxetan-3-YL)piperidin-4-amine: Structure, Properties, and Synthetic Strategies for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(Oxetan-3-YL)piperidin-4-amine, a heterocyclic building block of significant interest in modern medicinal chemistry. The strategic combination of a piperidine core, a privileged scaffold in numerous approved drugs, with an oxetane moiety, a versatile functional group surrogate, offers a unique set of physicochemical properties that can be leveraged to optimize drug candidates.[1][2][3][4] This document delves into the structural attributes, chemical properties, and synthetic accessibility of this compound. Furthermore, it provides expert insights into its application in drug development, supported by established protocols and logical frameworks for its utilization in lead optimization campaigns.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The landscape of drug discovery is in a perpetual search for molecular architectures that confer improved "drug-like" properties.[5] 1-(Oxetan-3-YL)piperidin-4-amine emerges as a molecule of interest by merging two highly valued heterocyclic systems: piperidine and oxetane.

-

The Piperidine Moiety: The piperidine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals.[2][3][4][6] Its saturated, six-membered ring system provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is readily tunable. The conformational flexibility of the piperidine ring, primarily adopting a stable chair conformation, allows it to adapt to the steric demands of enzyme active sites and receptors.[2]

-

The Oxetane Moiety: The four-membered oxetane ring has gained considerable traction as a versatile tool in drug design.[1][5][7] It is often employed as a polar surrogate for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[1][5] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][5][7] Furthermore, the strained nature of the oxetane ring does not necessarily equate to instability; in fact, 3-substituted oxetanes exhibit considerable stability under a range of chemical conditions.[8] A key feature is the strong electron-withdrawing effect of the oxetane's oxygen atom, which can modulate the basicity of nearby amines.[4][8]

The conjunction of these two motifs in 1-(Oxetan-3-YL)piperidin-4-amine presents a building block with inherent potential to enhance pharmacokinetic and pharmacodynamic profiles.

Molecular Structure and Chemical Properties

The structural and chemical properties of 1-(Oxetan-3-YL)piperidin-4-amine are foundational to its utility.

Structural Elucidation

The molecule consists of a piperidine ring where the nitrogen atom is substituted with the 3-position of an oxetane ring. An amine group is attached at the 4-position of the piperidine ring.

Systematic Name: 1-(Oxetan-3-yl)piperidin-4-amine Synonyms: 1-(3-Oxetanyl)-4-piperidinamine, N-(Oxetan-3-yl)piperidin-4-amine[3][9]

Caption: 2D Chemical Structure of 1-(Oxetan-3-YL)piperidin-4-amine.

Physicochemical Data

Precise experimental data for this compound is not widely available in peer-reviewed literature, likely due to its primary use as a synthetic intermediate in proprietary drug discovery programs. However, data from commercial suppliers and predictive models provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | [3][6][10] |

| Molecular Weight | 156.23 g/mol | [3][9] |

| Physical Form | Solid | |

| Boiling Point | 235.2±35.0 °C (Predicted) | [3] |

| pKa | 10.37±0.20 (Predicted) | [3] |

| XlogP (Predicted) | -0.4 | [10] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Synthesis and Manufacturing

A robust and scalable synthesis is crucial for the widespread application of any chemical building block. While a specific, published protocol for 1-(Oxetan-3-YL)piperidin-4-amine is scarce, a logical and efficient synthetic route can be devised based on established organic chemistry principles. The most direct approach involves the reductive amination of oxetan-3-one with 4-aminopiperidine.

Proposed Synthetic Protocol: Reductive Amination

This two-step conceptual protocol is based on well-documented reductive amination procedures.

Step 1: Imine Formation

-

Reactants: 4-Aminopiperidine (or a protected version such as tert-butyl piperidin-4-ylcarbamate) and Oxetan-3-one.

-

Solvent: A suitable solvent such as methanol, ethanol, or dichloromethane.

-

Catalyst: A mild acid catalyst (e.g., acetic acid) can be used to facilitate imine formation.

-

Procedure: The reactants are stirred in the solvent at room temperature. The reaction progress can be monitored by techniques like TLC or LC-MS. The formation of the intermediate imine or enamine is typically not isolated.

Step 2: Reduction

-

Reducing Agent: A selective reducing agent is introduced in situ. Sodium triacetoxyborohydride (STAB) is an excellent choice for its mildness and high selectivity for imines over ketones. Other options include sodium cyanoborohydride or catalytic hydrogenation.

-

Procedure: STAB is added portion-wise to the reaction mixture. The reaction is stirred until completion.

-

Work-up and Purification: The reaction is quenched, followed by an extractive work-up to remove inorganic salts. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 1-(Oxetan-3-YL)piperidin-4-amine.

Caption: Proposed synthetic workflow for 1-(Oxetan-3-YL)piperidin-4-amine.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected NMR and mass spectrometry signatures can be predicted based on the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the piperidine and oxetane protons.

-

Oxetane Protons: The CH₂ groups of the oxetane ring will likely appear as triplets around 4.5-4.8 ppm. The CH proton at the 3-position, being a methine group, will likely be a multiplet further upfield.

-

Piperidine Protons: The protons on the piperidine ring will exhibit complex multiplets in the range of 1.5-3.0 ppm. The protons alpha to the nitrogen will be the most downfield.

-

Amine Protons: The NH₂ protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Oxetane Carbons: The CH₂ carbons of the oxetane will resonate around 70-80 ppm, while the CH carbon will be further upfield.

-

Piperidine Carbons: The carbons of the piperidine ring will appear in the 30-55 ppm range.

-

The carbon bearing the amino group (C4) will be shifted compared to the other piperidine carbons.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 156 would be expected. Common fragmentation patterns would involve cleavage of the oxetane or piperidine rings. Under electrospray ionization (ESI), a prominent [M+H]⁺ ion at m/z = 157 would be observed.[10]

Applications in Drug Development

The true value of 1-(Oxetan-3-YL)piperidin-4-amine lies in its application as a strategic building block in drug discovery campaigns. Its bifunctional nature (a primary amine for further derivatization and a tertiary amine within the piperidine ring) allows for diverse chemical modifications.

Modulation of Physicochemical Properties

-

Solubility Enhancement: The polar oxetane ring can significantly improve the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.[1][5]

-

Lipophilicity Reduction: In lead optimization, reducing lipophilicity (LogP/LogD) is often necessary to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxetane moiety serves as a non-lipophilic spacer.[4]

-

Metabolic Stability: The oxetane ring can be used to replace metabolically labile groups.[4] For instance, it can serve as a more stable isostere of a morpholine ring.[8] The piperidine ring itself is also relatively metabolically stable.[2]

-

Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane oxygen can reduce the basicity of the piperidine nitrogen.[4][8] This can be advantageous in reducing off-target effects, such as hERG inhibition, which is often associated with highly basic amines.[4]

A Versatile Scaffold for Library Synthesis

The primary amine at the 4-position of the piperidine ring is an excellent handle for a wide range of chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

Urea and thiourea formation

-

Sulfonamide synthesis

This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Key benefits and applications of the title compound in drug discovery.

Reactivity, Stability, and Handling

-

Stability: The compound is generally stable under normal storage conditions, typically at room temperature. The oxalate salt form is also commercially available and may offer enhanced stability.[2] While the oxetane ring possesses some ring strain, 3-substituted oxetanes are known to be stable across a wide pH range.[4] However, they can be susceptible to ring-opening under strongly acidic conditions, especially in the presence of nucleophiles.[8]

-

Handling: As with most amine-containing compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handling should be performed in a well-ventilated area or a fume hood. The compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[11]

Conclusion

1-(Oxetan-3-YL)piperidin-4-amine is a valuable and strategically designed building block for contemporary drug discovery. It provides a robust scaffold that combines the advantageous three-dimensional structure of piperidine with the property-enhancing features of the oxetane ring. Its synthetic accessibility and the presence of a reactive primary amine handle make it an attractive starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. For medicinal chemists, the incorporation of this moiety into a lead series represents a rational approach to addressing common challenges in drug optimization, including solubility, metabolic stability, and lipophilicity. As the demand for novel therapeutics with improved physicochemical profiles continues to grow, the utility of well-designed building blocks like 1-(Oxetan-3-YL)piperidin-4-amine is set to increase.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for your toolbox.

- Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chemical Reviews, 114(17), 8257-8322.

- Singh, A., & Kumar, R. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Bioorganic & Medicinal Chemistry, 48, 116410.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.

-

PubChem. (n.d.). 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

- Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12232.

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

- Stepan, A. F., et al. (2012). The oxetane motif in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.

-

PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. Retrieved from [Link]

- De Vicente, J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12499-12527.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-(Oxetan-3-yl)piperidin-4-amine price,buy 1-(Oxetan-3-yl)piperidin-4-amine - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-(Oxetan-3-yl)piperazine(1254115-23-5) 1H NMR spectrum [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. parchem.com [parchem.com]

- 10. PubChemLite - 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 11. 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Oxetan-3-yl)piperidin-4-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Oxetan-3-yl)piperidin-4-amine is a heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structure, combining a piperidine scaffold with a strained oxetane ring, offers a compelling set of physicochemical properties that are increasingly sought after in the design of novel therapeutics. The piperidine moiety is a common feature in many pharmaceuticals, providing a basic nitrogen atom that can be crucial for target engagement and pharmacokinetic properties.[1] The incorporation of the oxetane ring, a polar, three-dimensional, and metabolically robust isostere for gem-dimethyl or carbonyl groups, allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.[2][3] This guide provides a comprehensive overview of 1-(Oxetan-3-yl)piperidin-4-amine, including its chemical identity, a detailed synthetic protocol, physicochemical properties, and its application in the development of targeted cancer therapies.

Chemical Identity

The precise identification of chemical entities is paramount for reproducibility in research and development. 1-(Oxetan-3-yl)piperidin-4-amine is identified by the following CAS numbers and synonyms. It is noteworthy that multiple CAS numbers are in use for this compound in various chemical databases and supplier catalogs.

| Identifier | Value |

| Primary CAS Number | 1228948-07-9[4] |

| Alternate CAS Number | 1349716-31-9[5] |

| IUPAC Name | 1-(Oxetan-3-yl)piperidin-4-amine |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol [5] |

| Synonyms | N-(Oxetan-3-yl)piperidin-4-amine, N-(3-oxetanyl)-4-piperidinamine[4] |

Chemical Structure:

Caption: 2D structure of 1-(Oxetan-3-yl)piperidin-4-amine.

Synthesis of 1-(Oxetan-3-yl)piperidin-4-amine

The synthesis of 1-(Oxetan-3-yl)piperidin-4-amine is most efficiently achieved through a two-step process involving a reductive amination followed by a deprotection step. This approach utilizes commercially available starting materials and employs robust and well-documented chemical transformations.

Step 1: Reductive Amination

The first step involves the reaction of a protected 4-aminopiperidine derivative, tert-butyl 4-aminopiperidine-1-carboxylate, with oxetan-3-one via reductive amination. The tert-butoxycarbonyl (Boc) protecting group is employed on the piperidine nitrogen to prevent its reaction and to ensure selective formation of the bond between the 4-amino group and the oxetane ring.

Experimental Protocol:

-

To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and oxetan-3-one (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent, tolerant of a wide range of functional groups.[6]

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate.

Step 2: Boc Deprotection

The second step is the removal of the Boc protecting group to yield the final product. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the purified tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M, 5-10 eq).[7]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If using TFA, dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base.

-

If using HCl in dioxane, the product will precipitate as the hydrochloride salt. The salt can be collected by filtration, or the solvent can be evaporated, and the resulting solid can be used directly or converted to the free base by neutralization as described above.

Caption: Synthetic workflow for 1-(Oxetan-3-yl)piperidin-4-amine.

Physicochemical Properties

The physicochemical properties of 1-(Oxetan-3-yl)piperidin-4-amine are crucial for its application in drug design, influencing its solubility, permeability, and interactions with biological targets. Below is a summary of its key computed properties.

| Property | Value | Source |

| Molecular Weight | 156.23 g/mol | [5] |

| XLogP3 | -0.4 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Topological Polar Surface Area | 41.5 Ų | PubChem |

| pKa (predicted) | 10.08 ± 0.10 | Guidechem |

Application in Drug Discovery: A c-KIT Kinase Inhibitor Building Block

1-(Oxetan-3-yl)piperidin-4-amine has emerged as a valuable intermediate in the synthesis of potent and selective kinase inhibitors. A notable application is its use in the development of novel inhibitors of the c-KIT kinase, a key driver in certain types of cancer.[8]

Target: c-KIT Kinase

c-KIT is a receptor tyrosine kinase that plays a critical role in cell signaling pathways controlling cell survival, proliferation, and differentiation.[4] Activating mutations in the KIT gene lead to constitutive kinase activity, which is a primary oncogenic driver in gastrointestinal stromal tumors (GISTs).[9][10] GISTs are the most common mesenchymal tumors of the gastrointestinal tract, and the majority are characterized by these mutations.[9]

Role in c-KIT Inhibitors for GIST

The development of tyrosine kinase inhibitors (TKIs) like imatinib has revolutionized the treatment of GIST.[10] However, resistance to existing therapies, often through secondary mutations in the c-KIT kinase domain, remains a significant clinical challenge.[8] This has spurred the development of next-generation inhibitors that can overcome these resistance mechanisms.

Patent literature (WO2021013864A1) discloses a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potent inhibitors of c-KIT, including mutants that confer resistance to standard therapies.[8] In the synthesis of these advanced drug candidates, 1-(Oxetan-3-yl)piperidin-4-amine is utilized as a key building block. It is typically incorporated into the final molecule to provide a crucial interaction point with the target protein and to confer desirable pharmacokinetic properties. The oxetane moiety, in particular, can enhance aqueous solubility and metabolic stability, while the piperidine nitrogen can be involved in hydrogen bonding or salt bridge formation within the kinase's active site.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Pimitespib in patients with advanced gastrointestinal stromal tumor (CHAPTER-GIST-301): a randomized, double-blind, placebo-controlled phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(oxetan-3-yl)piperidin-4-amine - CAS:1349716-31-9 - 广州甄皓贸易有限公司官网 [zhenhaomall.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 9. Imatinib treatment for gastrointestinal stromal tumour (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imatinib mesylate for the treatment of gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Oxetan-3-YL)piperidin-4-amine mechanism of action in vitro

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(Oxetan-3-YL)piperidin-4-amine

Authored by: A Senior Application Scientist

Preamble: From Structure to Function

In modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and exacting. The compound 1-(Oxetan-3-YL)piperidin-4-amine represents such a starting point—a molecule with potential, yet an unwritten story. Its structure, featuring a rigid, polar oxetane ring appended to a piperidin-4-amine core, offers tantalizing clues but no definitive answers about its biological role.

This guide provides a comprehensive, technically-grounded framework for the systematic in vitro elucidation of the mechanism of action (MoA) for 1-(Oxetan-3-YL)piperidin-4-amine. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of protocols to explain the causal logic behind each experimental phase. Our approach is one of hypothesis generation followed by rigorous, self-validating experimental cascades to uncover the molecule's primary target, binding kinetics, and functional cellular consequences.

Part 1: Structural Deconstruction and Hypothesis Generation

The rational investigation of a novel compound's MoA begins with an analysis of its core chemical motifs. The structure of 1-(Oxetan-3-YL)piperidin-4-amine contains two key pharmacophores:

-

Piperidin-4-amine Core: This scaffold is prevalent in a vast number of centrally active compounds. The basic nitrogen of the piperidine ring is often involved in a salt-bridge interaction with an acidic residue (e.g., Aspartate) in the binding pocket of G-protein coupled receptors (GPCRs) or ion channels. Its derivatives are known to target a wide array of receptors, including serotonergic, dopaminergic, and muscarinic receptors, as well as voltage-gated ion channels.

-

Oxetane Ring: The 3-substituted oxetane is a modern medicinal chemistry motif. It serves as a "polar non-classical bioisostere" for gem-dimethyl or carbonyl groups, improving aqueous solubility and metabolic stability while providing a rigid vector that can form hydrogen bond acceptor interactions via its ether oxygen. Its incorporation suggests a design aimed at optimizing physicochemical properties and target engagement.

Based on this structural analysis, we can formulate a primary hypothesis:

Hypothesis: 1-(Oxetan-3-YL)piperidin-4-amine is likely a ligand for a G-protein coupled receptor (GPCR) or an ion channel, where the piperidine nitrogen establishes a primary binding interaction and the oxetane moiety fine-tunes selectivity and affinity by engaging with a specific sub-pocket.

This hypothesis forms the foundation of our investigative strategy.

Part 2: A Phased Approach to MoA Elucidation

We will employ a multi-phase strategy, starting with broad, unbiased screening to identify the molecular target and progressively narrowing our focus to detailed mechanistic studies.

Phase I: Unbiased Target Identification

The primary objective is to identify the specific protein(s) to which 1-(Oxetan-3-YL)piperidin-4-amine binds with high affinity. A dual-pronged approach, combining broad panel screening with an unbiased affinity-based method, provides the most robust path to target discovery.

Experimental Workflow: Target Identification

Caption: Dual-pronged workflow for initial target identification.

Protocol 1: Broad Target Panel Screening

-

Objective: To rapidly screen the compound against a large, diverse panel of known receptors, channels, transporters, and enzymes to identify primary targets and potential off-target liabilities.

-

Rationale: This is a cost-effective, hypothesis-generating first step. By using a standardized commercial service (e.g., Eurofins SafetyScreen or similar), we leverage well-validated assays to quickly narrow the field of potential targets. A significant inhibition (typically >50%) at a concentration of 10 µM is considered a "hit" worthy of follow-up.

-

Methodology:

-

Prepare a 10 mM stock solution of 1-(Oxetan-3-YL)piperidin-4-amine in DMSO.

-

Submit the compound to a commercial provider for screening against a panel of at least 44 targets (e.g., Eurofins SafetyScreen44). The screening is typically performed using radioligand binding assays.

-

The provider will perform the assays at a fixed concentration (e.g., 10 µM).

-

Data is delivered as a percentage of inhibition of radioligand binding for each target.

-

Analyze the results: Identify any target where the compound causes >50% inhibition. These are your primary hits for further investigation.

-

Phase II: Quantitative Target Engagement and Selectivity

Once a primary target is identified (for this guide, we will hypothetically assume a hit on the Serotonin 5-HT2A Receptor , a GPCR), the next step is to quantify the binding interaction with precision.

Protocol 2: Radioligand Binding Saturation and Competition Assays

-

Objective: To determine the binding affinity (Kd or Ki) of the compound for the 5-HT2A receptor.

-

Rationale: This is the gold standard for quantifying receptor-ligand interactions. A competition assay measures how effectively our compound displaces a known high-affinity radioligand, allowing calculation of its inhibitory constant (Ki). This value is crucial for understanding the compound's potency at its molecular target.

-

Methodology (Competition Assay):

-

Materials: Cell membranes expressing the human 5-HT2A receptor, [3H]-ketanserin (a high-affinity 5-HT2A antagonist radioligand), 1-(Oxetan-3-YL)piperidin-4-amine, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a scintillation counter.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [3H]-ketanserin (near its Kd value, e.g., 0.5 nM).

-

Add increasing concentrations of 1-(Oxetan-3-YL)piperidin-4-amine (e.g., 10 pM to 100 µM).

-

Add the cell membranes to initiate the binding reaction.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the CPM against the log concentration of the compound. Fit the data to a one-site competition model using software like GraphPad Prism to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity

| Compound | Target | Ki (nM) | Hill Slope |

| 1-(Oxetan-3-YL)piperidin-4-amine | 5-HT2A | Hypothetical Value: 15.2 | Hypothetical Value: -0.98 |

| Reference Antagonist (Ketanserin) | 5-HT2A | 1.1 | -1.01 |

Phase III: Functional Characterization and Signaling Pathway Elucidation

Binding to a receptor does not reveal the functional consequence. Is the compound an agonist, antagonist, or inverse agonist? The 5-HT2A receptor is a Gq/11-coupled GPCR, meaning its activation stimulates phospholipase C (PLC), leading to the production of inositol phosphates (IP) and subsequent release of intracellular calcium (Ca2+).

Signaling Pathway: Gq-Coupled 5-HT2A Receptor

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Protocol 3: Calcium Mobilization Assay

-

Objective: To measure the functional activity of the compound at the 5-HT2A receptor by quantifying changes in intracellular calcium concentration.

-

Rationale: This is a direct, high-throughput readout of Gq pathway activation. An agonist will induce calcium release, while an antagonist will block the release induced by a known agonist (like serotonin).

-

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor into black, clear-bottom 96-well plates.

-

Dye Loading: The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. The dye's fluorescence increases dramatically upon binding to Ca2+.

-

Compound Addition: Use a fluorescent plate reader with an automated injection system (e.g., a FLIPR or FlexStation).

-

Agonist Mode: Inject varying concentrations of 1-(Oxetan-3-YL)piperidin-4-amine and measure the fluorescence intensity over time (typically 2-3 minutes). An increase indicates agonist activity.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-(Oxetan-3-YL)piperidin-4-amine for 15-30 minutes. Then, inject a fixed concentration of serotonin (at its EC80) and measure the fluorescence. A dose-dependent decrease in the serotonin response indicates antagonist activity.

-

Data Analysis: For agonist mode, plot the peak fluorescence response against log concentration to determine the EC50 and Emax. For antagonist mode, plot the inhibition of the serotonin response to determine the IC50.

-

Conclusion: Building a Comprehensive MoA Profile

This guide outlines the foundational stages for characterizing the in vitro mechanism of action of a novel compound, 1-(Oxetan-3-YL)piperidin-4-amine. By progressing logically from broad, unbiased target identification to quantitative binding studies and finally to functional cell-based assays, a researcher can build a robust, data-driven profile of the compound's activity. This systematic approach not only identifies the primary MoA but also provides critical data on potency, selectivity, and functional consequences, forming the essential bedrock for any subsequent drug development program.

References

-

Title: The role of the piperidine scaffold in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

-

Title: The Oxetane Rarity: A Mini-Review. Source: Molecules URL: [Link]

-

Title: Oxetanes as versatile building blocks in drug discovery. Source: Chemical Society Reviews URL: [Link]

-

Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: British Journal of Pharmacology URL: [Link]

-

Title: 5-HT2A Receptors: A Therapeutic Target for Neurological and Psychiatric Disorders. Source: Frontiers in Pharmacology URL: [Link]

The Ascendant Role of 1-(Oxetan-3-yl)piperidin-4-amine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a strained oxetane ring with the privileged piperidine scaffold has given rise to a class of molecules demonstrating significant potential in medicinal chemistry: the 1-(oxetan-3-yl)piperidin-4-amine derivatives. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic promise of these compounds. With a primary focus on their emerging role as potent kinase inhibitors in oncology, this document will delve into the mechanistic underpinnings of their activity, detail established experimental protocols for their synthesis and evaluation, and explore the nuanced structure-activity relationships that govern their efficacy.

Introduction: The Strategic Amalgamation of Oxetane and Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved drugs due to its favorable physicochemical properties and synthetic tractability. Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The introduction of an oxetane moiety, a four-membered cyclic ether, imparts a unique set of advantages. The strained nature of the oxetane ring influences molecular conformation, while its polarity can significantly enhance aqueous solubility and metabolic stability. Furthermore, the oxetane's oxygen atom can act as a hydrogen bond acceptor, and its presence can modulate the basicity of nearby amines, a critical parameter in drug design.

The 1-(oxetan-3-yl)piperidin-4-amine core combines these features, creating a versatile platform for the development of novel therapeutics. The oxetane group at the 1-position of the piperidine ring can improve pharmacokinetic properties, while the 4-amino group provides a convenient handle for the introduction of diverse functionalities to target a range of biological macromolecules.

Biological Activities: A Focus on Kinase Inhibition in Oncology

Derivatives of the 1-(oxetan-3-yl)piperidin-4-amine scaffold have emerged as particularly promising agents in the field of oncology, primarily through their action as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

A notable example is the demonstrated antitumor efficacy of an N-oxetan-3-ylpiperidin-4-yl derivative against anaplastic large-cell lymphoma (ALCL) cell lines that are positive for the NPM-ALK fusion protein. This finding strongly suggests that this scaffold can be effectively utilized to develop inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain lymphomas and lung cancers.

Patent literature further supports the broad applicability of this scaffold in targeting various kinases implicated in cancer. Derivatives have been explored as inhibitors of:

-

Pim kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.

-

FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).

-

Aurora kinases: Serine/threonine kinases that are essential for mitotic progression.

-

TAM family kinases (Tyro3, Axl, Mer): Receptor tyrosine kinases implicated in immune regulation and cancer progression.

The ability of the 1-(oxetan-3-yl)piperidin-4-amine core to serve as a foundation for inhibitors of such a diverse range of kinases underscores its significance as a privileged scaffold in modern cancer drug discovery.

Synthesis and Methodologies: Crafting the Core and its Derivatives

The synthesis of 1-(oxetan-3-yl)piperidin-4-amine derivatives typically involves a convergent approach, focusing on the construction of the core scaffold followed by diversification at the 4-amino position.

Synthesis of the 1-(Oxetan-3-yl)piperidin-4-amine Core

A common and efficient method for the synthesis of the core structure is through reductive amination . This reaction involves the condensation of oxetan-3-one with a suitable 4-aminopiperidine derivative to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination for Core Synthesis

-

Imine Formation: To a solution of a protected 4-aminopiperidine (e.g., N-Boc-4-aminopiperidine) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add oxetan-3-one. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium ion over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Deprotection (if necessary): If a protecting group such as Boc is used on the piperidine nitrogen, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free 1-(oxetan-3-yl)piperidin-4-amine.

An In-depth Technical Guide: The Strategic Role of the Oxetane Moiety in Drug Design: A Pharmacological Analysis of the 1-(Oxetan-3-YL)piperidin-4-amine Scaffold

Executive Summary

The relentless pursuit of novel therapeutics with optimized pharmacological profiles has led medicinal chemists to explore unique chemical motifs that can overcome pervasive challenges in drug development. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a cornerstone of modern drug design.[1] This technical guide provides an in-depth analysis of the strategic role of the oxetane moiety, using the 1-(Oxetan-3-YL)piperidin-4-amine scaffold as a case study. We will deconstruct the structural and electronic properties of the oxetane ring to explain its profound impact on critical drug-like properties, including aqueous solubility, metabolic stability, lipophilicity, and the basicity of adjacent amines. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into why and how this small, polar motif is leveraged to craft superior drug candidates.

Introduction: The Rise of Strained Rings in Medicinal Chemistry

In recent years, drug discovery programs have increasingly focused on incorporating motifs that are rich in sp³-hybridized carbons.[2] This strategy aims to create more three-dimensional, "non-flat" molecules that often exhibit higher target selectivity and improved pharmacokinetic properties compared to their planar counterparts.[3] The oxetane ring, while first identified in natural products like Taxol, has been widely adopted in synthetic drug discovery for its unique combination of properties: it is small, polar, and conformationally constrained.[3][4]

A primary application of the oxetane moiety is as a bioisostere—a chemical substituent that can replace another group while retaining or improving biological activity.[5] Oxetanes are frequently used as surrogates for metabolically labile or excessively lipophilic groups, most notably the gem-dimethyl and carbonyl functionalities.[6][7][8] This replacement allows for the fine-tuning of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, a critical step in the optimization of a lead compound into a viable drug candidate.[9]

Structural Dissection: The 1-(Oxetan-3-YL)piperidin-4-amine Scaffold

To understand the pharmacological implications of the oxetane moiety, we must first analyze the core scaffold of 1-(Oxetan-3-YL)piperidin-4-amine. This molecule is comprised of two key components: the piperidin-4-amine core, a common feature in many biologically active compounds, and the pendant N-linked oxetan-3-yl group.

Caption: Chemical structure of 1-(Oxetan-3-YL)piperidin-4-amine.

The piperidine ring provides a robust, three-dimensional anchor, while the primary amine at the 4-position offers a crucial vector for interacting with biological targets or for further chemical modification. The strategic placement of the oxetane ring on the piperidine nitrogen is where the nuanced property modulation begins.

The Oxetane Advantage: Multi-Parameter Physicochemical Optimization

The incorporation of an oxetane ring is rarely an arbitrary choice; it is a deliberate strategy to address several potential liabilities of a lead compound simultaneously. The magnitude of these changes is context-dependent but generally follows predictable trends.[7]

Enhancement of Aqueous Solubility

Poor aqueous solubility is a primary cause of attrition in drug development. The oxetane moiety is a powerful tool for mitigating this issue.[10]

-

Causality: The oxygen atom in the oxetane ring is a strong hydrogen bond acceptor and imparts a significant dipole moment, making the motif highly polar.[6][11] Replacing a nonpolar group like a gem-dimethyl unit with an oxetane can dramatically increase a compound's affinity for water, leading to improved solubility.[7] Studies have shown that this substitution can increase aqueous solubility by factors ranging from 4-fold to over 4000-fold, depending on the parent scaffold.[7]

Improvement of Metabolic Stability

Metabolically vulnerable sites on a molecule can lead to rapid clearance and poor bioavailability.

-

Causality: Functional groups like gem-dimethyl are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The oxetane ring, being an ether, is generally more robust and resistant to such metabolic pathways.[7][12] By replacing a labile group with an oxetane, medicinal chemists can "block" a site of metabolism, thereby increasing the compound's half-life and overall exposure in vivo.

Attenuation of Amine Basicity (pKa)

The basicity of nitrogen atoms is a critical parameter that influences a drug's absorption, off-target activity (e.g., hERG inhibition), and target binding.

-

Causality: The electronegative oxygen atom in the oxetane ring exerts a powerful through-bond inductive electron-withdrawing effect.[3] When placed adjacent to the piperidine nitrogen in our scaffold, the oxetane significantly reduces the electron density on the nitrogen, making it less basic. This can lower the pKa of the amine by 1-2 units.[3][4] This reduction in basicity can be highly advantageous, as it may reduce unwanted interactions with acidic cellular components or off-targets like the hERG potassium channel, a common source of cardiotoxicity.[4]

The following diagram illustrates the cause-and-effect relationships stemming from the oxetane's core properties.

Caption: Logical flow of oxetane-driven property modulation.

Data Summary

The following table summarizes the anticipated property shifts when modifying a hypothetical parent compound by replacing a gem-dimethyl group with an oxetane moiety.

| Property | Parent (gem-Dimethyl) | Analog (Oxetane) | Rationale for Improvement |

| Aqueous Solubility | Low (~5 µg/mL) | High (~200 µg/mL) | Increased polarity and H-bond acceptance.[7][10] |

| Lipophilicity (LogD₇.₄) | High (~3.5) | Moderate (~2.0) | Oxetane is less lipophilic than a hydrocarbon group. |

| Metabolic Stability (t½) | Short (~15 min) | Long (>60 min) | Resistance to CYP-mediated oxidation.[9][12] |

| Amine pKa | High (~9.5) | Moderate (~8.0) | Inductive electron-withdrawal by the oxetane oxygen.[3] |

Experimental Protocols for Property Validation

To validate the theoretical advantages conferred by the oxetane moiety, a series of standardized, self-validating experiments must be performed.

Synthesis Workflow: Reductive Amination

The 1-(Oxetan-3-YL)piperidin-4-amine scaffold is readily accessible using common synthetic methods. Reductive amination is a highly efficient choice.[3]

Protocol: Synthesis of 1-(Oxetan-3-YL)piperidin-4-amine

-

Reaction Setup: To a solution of piperidin-4-amine (1.0 eq) in dichloromethane (DCM, 0.1 M), add oxetan-3-one (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

-

Reaction Monitoring: Monitor the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Assay: Kinetic Aqueous Solubility

This assay provides a high-throughput assessment of a compound's solubility.

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add 2 µL of the stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: Compare the scattering intensity to a standard curve of known concentrations to determine the kinetic solubility limit. The point at which the compound precipitates is identified as its solubility.

In Vitro Assay: Microsomal Metabolic Stability

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol: Human Liver Microsomal Stability Assay

-

Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).

The overall validation workflow is depicted below.

Caption: Experimental workflow for synthesis and property validation.

Conclusion and Future Outlook

The 1-(Oxetan-3-YL)piperidin-4-amine scaffold serves as a compelling exemplar of modern, property-driven drug design. The deliberate incorporation of the oxetane moiety is not merely an addition of atoms but a sophisticated strategy to imbue the parent molecule with a more favorable pharmacological profile. By enhancing aqueous solubility, improving metabolic stability, and attenuating amine basicity, the oxetane ring transforms a simple chemical scaffold into a significantly more "drug-like" entity.[6][9] It provides a powerful, multi-faceted solution to common optimization challenges, reducing the risk of late-stage failure and accelerating the journey from a promising hit to a clinical candidate. As the pressure to develop safer and more effective drugs intensifies, the strategic application of motifs like oxetane will remain an indispensable tool in the medicinal chemist's arsenal.

References

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.).

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1820–1831.

- The Oxetane Motif: A Cornerstone of Modern Drug Discovery. (2025). BenchChem.

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12494–12535.

- Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis.

- The Impact of Oxetane on Aqueous Solubility: A Comparative Guide. (n.d.). BenchChem.

- Taylor, R. J., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12874–12972.

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. (2016).

- Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC. (n.d.).

- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.).

- Application Notes and Protocols: Utilizing 3-Oxetanone for the Bioisosteric Introduction of the Oxetane Ring. (2025). BenchChem.

- 1-(3-Oxetanyl)-4-piperidinamine. (n.d.). CymitQuimica.

- 1-(oxetan-3-yl)piperidin-4-amine dihydrochloride (C8H16N2O). (n.d.). PubChem.

- 1-(oxetan-3-yl)piperidin-4-amine; oxalic acid. (n.d.).

- 1-(Oxetan-3-yl)piperazine | C7H14N2O | CID 57416287. (n.d.). PubChem.

- Oxetanes in Drug Discovery Campaigns - PMC. (n.d.). National Institutes of Health (NIH).

- N-(Oxetan-3-yl)piperidin-4-amine | 1228948-07-9. (n.d.). Sigma-Aldrich.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Oxetan-3-yl)piperidin-4-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(oxetan-3-yl)piperidin-4-amine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a conformationally rigid piperidine core, a polar and metabolically robust oxetane moiety, and a versatile primary amine handle makes it an attractive starting point for the design of novel therapeutics targeting a wide array of proteins. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of its analogs. We will dissect the strategic importance of the oxetane ring, explore systematic modifications across the scaffold, and detail the resulting impact on potency, selectivity, and pharmacokinetic properties. This document serves as a comprehensive resource, synthesizing field-proven insights and experimental data to empower researchers in their drug discovery campaigns.

Introduction: The Rise of a Privileged Scaffold

In the quest for drug candidates with optimized efficacy and safety profiles, medicinal chemists increasingly turn to scaffolds that offer a blend of three-dimensionality, favorable physicochemical properties, and synthetic tractability. The 1-(oxetan-3-yl)piperidin-4-amine core exemplifies this trend. The piperidine ring, a common motif in FDA-approved drugs, provides a rigid, sp³-rich framework for orienting substituents into specific binding pockets.[1][2] The key innovation lies in the N-substitution with an oxetan-3-yl group.

The oxetane ring, a four-membered cyclic ether, is not merely a placeholder; it is a strategic tool for property modulation.[3][4] It is recognized for its ability to:

-

Enhance Solubility: The polar oxygen atom and compact structure act as a strong hydrogen bond acceptor, often dramatically improving aqueous solubility compared to non-polar bioisosteres like a gem-dimethyl group.[5][6]

-

Improve Metabolic Stability: The strained ring system is resistant to degradation by metabolic enzymes, particularly cytochrome P450s, which can extend a drug's half-life.[5][7]

-

Reduce Basicity: When placed adjacent to an amine, the oxetane's electron-withdrawing nature can lower the pKa of the amine, which can be beneficial for reducing off-target effects like hERG inhibition.[6][7]

-

Increase Three-Dimensionality: The puckered, non-flat structure of the oxetane helps molecules explore unfilled chemical space and can lead to improved target selectivity and reduced attrition rates in clinical trials.[5][8]

This guide will systematically explore how modifications to this core structure influence biological activity, providing a roadmap for rational drug design.

The Core Scaffold: A Strategic Analysis

To understand the SAR of the analogs, we must first appreciate the role of each component within the core structure.

Caption: Core 1-(Oxetan-3-yl)piperidin-4-amine scaffold with key modification points.

-

Piperidin-4-amine: The primary amine at the 4-position is the most common point for diversification. It serves as a versatile chemical handle for introducing a wide range of substituents (amides, sulfonamides, ureas, etc.) that can form key interactions (e.g., hydrogen bonds, ionic bonds) with the target protein.

-

Piperidine Ring: This saturated heterocycle acts as a rigid linker, positioning the N-oxetane and C4-amine substituents in a defined spatial orientation. Its chair conformation minimizes steric strain and provides predictable vectors for substituents.

-

Oxetan-3-yl Group: As discussed, this group is a powerful modulator of physicochemical properties. Its introduction is often a late-stage optimization strategy to enhance drug-like properties such as solubility and metabolic clearance of a lead compound.[8]

Systematic SAR Exploration

The following sections dissect the SAR at each key modification point, using hypothetical but representative data to illustrate common trends observed in drug discovery campaigns.

SAR at the Piperidin-4-amine (R1 Position)

Modification at the 4-amino group is pivotal for tuning potency and selectivity. The goal is typically to introduce functionalities that can engage with specific residues in the target's binding site. A common strategy involves forming an amide bond, coupling the primary amine with various carboxylic acids.

Case Study: Inhibition of Hypothetical Kinase X (HKX)

Let's consider a series of analogs designed as inhibitors of HKX, where the goal is to occupy a hydrophobic pocket adjacent to a hydrogen bond donor/acceptor pair.

| Analog ID | R1 Substituent (Acyl Group) | HKX IC₅₀ (nM) | Rationale for Change |

| 1a | Acetyl | 5,200 | Initial fragment, establishes baseline activity. |

| 1b | Phenylacetyl | 850 | Introduction of aromatic ring to probe for hydrophobic interactions. |

| 1c | (4-Fluorophenyl)acetyl | 150 | Electronic modification; fluorine can form favorable orthogonal interactions. |

| 1d | (4-Chlorophenyl)acetyl | 125 | Larger halogen explores size limits of the hydrophobic pocket. |

| 1e | Thiophene-2-carbonyl | 75 | Bioisosteric replacement of phenyl; heteroatom may engage in H-bonding.[9] |

| 1f | Pyridine-3-carbonyl | 35 | Nitrogen in pyridine acts as a hydrogen bond acceptor, engaging with a key residue. |

Interpretation: The data clearly shows a trend where increasing the complexity and electronic functionality of the R1 group leads to higher potency. The initial introduction of a phenyl ring (1b) significantly improves activity over the simple acetyl group (1a), suggesting the presence of a hydrophobic pocket. Further optimization with electron-withdrawing halogens (1c, 1d) enhances potency. The most significant gains are achieved by introducing heteroaromatics (1e, 1f), with the pyridine analog (1f) achieving the highest potency, likely due to a specific hydrogen bond interaction with the target kinase.

SAR of the Oxetane Moiety (R3 Position)

While the 3-oxetanyl group is often optimal, exploring its bioisosteric replacement can be a valuable exercise to fine-tune properties or secure intellectual property. The primary role of this group is to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Analog ID | N1-Substituent | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) | Rationale for Change |

| 2a | Isopropyl | 5 | 15 | Baseline, lipophilic group with poor properties. |

| 2b | Cyclobutyl | 12 | 28 | Isosteric replacement, slight improvement in stability. |

| 2c | Tetrahydrofuran-3-yl | 85 | 45 | Introduction of an ether to increase polarity. |

| 2d | Oxetan-3-yl | 250 | >90 | Optimal balance of high polarity and metabolic stability.[5][7] |

Interpretation: This table demonstrates the profound impact of the N-substituent on physicochemical properties. The shift from a purely aliphatic group like isopropyl (2a) to the oxetane (2d) results in a 50-fold increase in aqueous solubility and a greater than 6-fold increase in metabolic stability. This highlights why the oxetane is considered a "magic bullet" for fixing common ADME liabilities in lead compounds.[7][8]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.

General Synthesis of Amide Analogs

Caption: General workflow for the synthesis of amide analogs.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-(Oxetan-3-yl)piperidin-4-amine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Coupling Agent Addition: Add an amide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Quenching & Extraction: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., EtOAc).

-

Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the final amide analog.

In Vitro Kinase Inhibition Assay (e.g., for HKX)

This protocol describes a typical fluorescence-based assay to determine the IC₅₀ of an inhibitor.

Materials:

-

Recombinant HKX enzyme

-

Fluorescently-labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (analogs) dissolved in DMSO

-

384-well assay plates

Step-by-Step Protocol:

-

Compound Plating: Serially dilute the test compounds in DMSO and dispense a small volume (e.g., 50 nL) into the assay plate.

-

Enzyme Addition: Add HKX enzyme diluted in assay buffer to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at its Kₘ concentration) to all wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

-

Data Acquisition: Read the plate on a fluorescence polarization reader to determine the ratio of phosphorylated to unphosphorylated substrate.

-

Data Analysis: Convert fluorescence units to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 1-(oxetan-3-yl)piperidin-4-amine scaffold represents a powerful platform for drug discovery. The SAR is primarily driven by the substituents on the 4-amino position, which are responsible for target-specific interactions and potency. Concurrently, the N-oxetanyl group serves as a critical modulator of physicochemical and pharmacokinetic properties, often transforming a potent but flawed lead into a viable drug candidate.[4][7] Future work in this area will likely involve exploring more complex, three-dimensional substituents at the R1 position and further fine-tuning the core scaffold, for instance, by introducing stereochemistry or additional substitution on the piperidine ring to optimize binding vectors and further enhance drug-like properties.

References

-

Title: Oxetanes in Drug Discovery Campaigns.[4][8] Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthetic oxetanes in drug discovery: where are we in 2025?.[7] Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns - PMC. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights.[6] Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase.[9] Source: University of Cambridge (Repository) URL: [Link]

-

Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.[10] Source: Comptes Rendus. Chimie URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[1] Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

The Oxetane Moiety: A Paradigm Shift in Piperidine Physicochemical Properties for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Oxetane in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as one of the most ubiquitous and valuable scaffolds, present in a vast number of clinically approved drugs.[1] Its prevalence is attributed to its ability to confer favorable properties such as metabolic stability, improved pharmacokinetics, and the capacity to form key interactions with biological targets.[1] However, the optimization of drug candidates often necessitates fine-tuning of their physicochemical properties to achieve the desired balance of potency, selectivity, absorption, distribution, metabolism, and excretion (ADME). It is in this context that the oxetane ring has emerged as a transformative tool for medicinal chemists.

This guide provides a comprehensive technical overview of the impact of incorporating an oxetane moiety into piperidine-containing molecules. As a Senior Application Scientist, the following sections will synthesize field-proven insights with technical accuracy, explaining not just the "what" but the "why" behind the observed changes in physicochemical properties. We will delve into the causality behind experimental choices for measuring these properties and present self-validating protocols to ensure scientific integrity.

The incorporation of an oxetane can profoundly alter a molecule's aqueous solubility, lipophilicity, metabolic stability, and basicity.[2][3] Often employed as a bioisostere for gem-dimethyl or carbonyl groups, the oxetane offers a unique combination of polarity, three-dimensionality, and metabolic robustness that can address common developability challenges.[2][4][5][6]

The Strategic Role of Oxetane Incorporation: A Logical Framework

The decision to introduce an oxetane into a piperidine scaffold is a strategic one, driven by the need to modulate specific physicochemical parameters. The following diagram illustrates the logical relationships between the introduction of an oxetane and its downstream effects on key drug-like properties.

Caption: Logical flow of oxetane incorporation effects on piperidine properties.

I. Lipophilicity (LogP/LogD): A Tale of Two Effects

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a critical parameter influencing a drug's absorption, distribution, and off-target effects. The introduction of an oxetane ring into a piperidine scaffold can have opposing effects on lipophilicity depending on the context of the parent molecule and the comparator group.[7]

When replacing a non-polar gem-dimethyl group, the incorporation of a more polar oxetane moiety generally leads to a desirable decrease in lipophilicity.[2] This can be particularly advantageous in mitigating issues associated with high lipophilicity, such as poor aqueous solubility and increased metabolic clearance.

Conversely, when an oxetane is used as a bioisostere for a carbonyl group in a piperidone, the effect on lipophilicity can be less predictable and is influenced by other factors such as the overall molecular structure and the position of the oxetane.[7] While the oxetane itself is polar, the removal of the highly polar carbonyl oxygen can sometimes lead to a net increase in lipophilicity. However, the reduction in basicity often associated with oxetane incorporation can lead to a lower LogD at physiological pH (7.4), resulting in a more favorable overall profile.[4]

Data Presentation: Comparative Lipophilicity

| Compound Pair | R Group | clogP (Non-Oxetane) | clogP (Oxetane) | ΔclogP | Reference |

| Piperidine vs. Oxetane-Substituted Piperidine | H | 0.84 | Varies with substitution | - | [8] |

| 4,4-dimethylpiperidine vs. 2-oxa-6-azaspiro[3.5]nonane | H | ~2.0 (estimated) | 0.7 (estimated) | ~ -1.3 | [2] |

| 4-piperidone vs. 2-oxa-6-azaspiro[3.5]nonane | H | -0.4 (estimated) | 0.7 (estimated) | ~ +1.1 | [2] |

Note: clogP values are calculated or estimated and serve for comparative purposes.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the gold standard for experimental LogP determination.

Objective: To determine the n-octanol/water partition coefficient of an oxetane-containing piperidine.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Purified water or buffer (e.g., PBS, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare the n-octanol and aqueous phases by mutually saturating them for at least 24 hours with vigorous shaking, followed by separation.

-

-

Partitioning:

-

Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and aqueous phases. The final concentration should be within the linear range of the analytical method.

-

Cap the vial tightly and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing.

-

-

Phase Separation:

-

Centrifuge the vial at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases, avoiding contamination of the interface.

-

Quantify the concentration of the test compound in each phase using a validated analytical method.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP = log10(P)

-

Caption: Workflow for Shake-Flask LogP Determination.

II. Basicity (pKa): The Inductive Effect in Action

The basicity of the piperidine nitrogen is a crucial determinant of a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions (e.g., hERG inhibition). The incorporation of an oxetane ring can significantly reduce the basicity of a nearby piperidine nitrogen due to the strong inductive electron-withdrawing effect of the oxetane oxygen.[9]

The magnitude of this pKa reduction is highly dependent on the proximity of the oxetane to the nitrogen atom:

-

α-substitution: Can reduce the pKa by approximately 2.7 units.[9]

-

β-substitution: Can reduce the pKa by approximately 1.9 units.[9]

-

γ-substitution: Can reduce the pKa by approximately 0.7 units.[9]

This predictable modulation of pKa provides medicinal chemists with a powerful tool to fine-tune the ionization profile of their compounds, for example, to reduce hERG liability or improve cell permeability.[4]

Data Presentation: Impact of Oxetane Position on Piperidine pKa

| Compound | Position of Oxetane | pKa | ΔpKa (vs. Piperidine) | Reference |

| Piperidine | - | ~11.1 | 0 | [8] |

| 2-oxa-5-azaspiro[3.5]nonane | β to Nitrogen | ~9.2 (estimated) | ~ -1.9 | [9] |

| 2-oxa-6-azaspiro[3.5]nonane | γ to Nitrogen | ~10.4 (estimated) | ~ -0.7 | [9] |

| N-(oxetan-3-yl)piperidine | α to Nitrogen | ~8.4 (estimated) | ~ -2.7 | [9] |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of an oxetane-containing piperidine.

Materials:

-

Test compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Purified water (degassed)

-

Calibrated pH meter and electrode

-

Autotitrator or manual titration setup

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the test compound in purified water to a known concentration (e.g., 1 mM).

-

Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

-

Titration:

-

Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen) to exclude dissolved carbon dioxide.

-

If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with standardized NaOH.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

-

Caption: Workflow for Potentiometric pKa Determination.

III. Aqueous Solubility: The Polarity and 3D-Shape Advantage

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The incorporation of an oxetane into a piperidine-containing scaffold is a well-established strategy to enhance aqueous solubility.[2][3] This improvement stems from two key features of the oxetane moiety:

-

Increased Polarity: The ether oxygen of the oxetane ring is a good hydrogen bond acceptor, increasing the overall polarity of the molecule and its favorable interactions with water.[6][10]

-